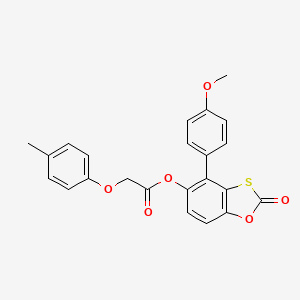![molecular formula C20H26O5 B15034157 ethyl [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B15034157.png)
ethyl [(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core structure with a hexyl and methyl substitution, making it a unique member of the coumarin family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The reaction proceeds through an alkylation mechanism, where the ethyl bromoacetate acts as the alkylating agent, and potassium carbonate serves as the base to deprotonate the hydroxyl group of the coumarin, facilitating the nucleophilic attack on the ethyl bromoacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of green solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparaison Avec Des Composés Similaires
ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE can be compared with other coumarin derivatives, such as:
ETHYL ((4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY)(PHENYL)ACETATE: Similar structure but with a phenyl group instead of a hexyl group.
4-METHYLUMBELLIFERONE: A simpler coumarin derivative with known biological activities.
WARFARIN: A well-known anticoagulant with a coumarin core structure.
The uniqueness of ETHYL 2-[(3-HEXYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H26O5 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
ethyl 2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C20H26O5/c1-4-6-7-8-9-17-14(3)16-11-10-15(12-18(16)25-20(17)22)24-13-19(21)23-5-2/h10-12H,4-9,13H2,1-3H3 |
Clé InChI |
HWDDLTIBGJHEIY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(Z)-(5-imino-7-oxo-3-phenyl-thiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxy-phenoxy]acetic acid](/img/structure/B15034078.png)
![3-(2-Methylprop-2-EN-1-YL)-2-sulfanylidene-2,3,4,6-tetrahydro-1H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B15034087.png)
![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B15034090.png)
![Ethyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B15034105.png)
![(6Z)-5-imino-2-(2-methylpropyl)-6-[4-(2-phenoxyethoxy)benzylidene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15034108.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15034129.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-bromobenzoyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B15034149.png)
![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B15034153.png)

![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15034156.png)
![3-allyl-2-[(2-oxopropyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15034163.png)

![3-{[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15034170.png)
